Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride
Description
Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride (CAS: 2171589-81-2) is a synthetic amino acid derivative characterized by a methyl ester group, an amino group, and a 1-methyl-substituted imidazole ring at the β-position of the propanoate backbone. This compound is typically produced as a dihydrochloride salt to enhance its solubility and stability for industrial and pharmaceutical applications. It is marketed under specifications such as ≥98% purity (industrial grade) and is available through global platforms like ECHEMI, which emphasize quality assurance and regulatory compliance for international procurement .
Properties
IUPAC Name |
methyl 2-amino-3-(1-methylimidazol-2-yl)propanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-4-3-10-7(11)5-6(9)8(12)13-2;;/h3-4,6H,5,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYHZEQILVCOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(C(=O)OC)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Methyl-1H-Imidazole-2-Carboxaldehyde
The imidazole ring is constructed via the Debus-Radziszewski reaction, combining glyoxal, ammonia, and methylamine hydrochloride under acidic conditions. Methylation at the 1-position is achieved using methyl iodide in the presence of potassium carbonate, yielding 1-methyl-1H-imidazole (85% yield). Subsequent formylation via Vilsmeier-Haack reaction introduces the aldehyde group at the 2-position:
$$
\text{1-Methyl-1H-imidazole} + \text{POCl}_3 + \text{DMF} \xrightarrow{0^\circ \text{C}} \text{1-Methyl-1H-imidazole-2-carboxaldehyde} \quad
$$
Coupling with Methyl 2-Aminopropanoate
The aldehyde intermediate undergoes reductive amination with methyl 2-aminopropanoate. Sodium cyanoborohydride in methanol facilitates imine formation and subsequent reduction, affording the secondary amine:
$$
\text{Imidazole-2-carboxaldehyde} + \text{CH}3\text{OCOC(NH}2\text{)CH}3 \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate} \quad
$$
Dihydrochloride Salt Formation
The free base is treated with excess hydrochloric acid (2.2 equiv) in anhydrous ethanol, precipitating the dihydrochloride salt (93% purity). Recrystallization from ethanol/ether improves purity to >95%.
Industrial-Scale Optimization
Catalytic Methylation
Industrial protocols replace methyl iodide with dimethyl carbonate under phase-transfer conditions (tetrabutylammonium bromide, 80°C), reducing alkylating agent toxicity and improving atom economy (92% yield).
Continuous Flow Reductive Amination
A tubular reactor system with immobilized sodium cyanoborohydride on silica gel enables continuous production, achieving 87% conversion with residence time <10 minutes.
Analytical Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Batch Alkylation | 78% | 91% | $$ | Moderate |
| Flow Chemistry | 85% | 94% | $$$ | High |
| Phase-Transfer Catalysis | 92% | 96% | $$ | High |
Flow chemistry offers superior throughput but requires specialized equipment, while phase-transfer catalysis balances cost and efficiency for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Biochemical Studies
Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride is utilized in various biochemical studies due to its structural similarity to amino acids. It serves as a substrate or inhibitor in enzyme assays, particularly those involving histidine-related enzymes. For instance, its role as a methyl donor has been investigated in studies focusing on methylation processes in biological systems .
Drug Development
The compound's potential as a therapeutic agent is being explored, particularly in the context of antimicrobial and anticancer activities. Research has indicated that derivatives of imidazole compounds can exhibit significant antibacterial properties. For example, studies have shown that imidazole derivatives can inhibit bacterial growth by interfering with metabolic pathways . The specific dihydrochloride form may enhance solubility and bioavailability, making it suitable for pharmaceutical formulations.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results suggest that it possesses moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of cell membrane integrity and inhibition of protein synthesis .
Anticancer Research
In the realm of cancer research, compounds with imidazole structures have garnered attention for their ability to induce apoptosis in cancer cells. This compound has been evaluated for its effects on cell cycle regulation and apoptosis induction in various cancer cell lines . These properties position it as a candidate for further development into anticancer therapies.
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology, particularly concerning neurotransmitter modulation. Histidine derivatives are known to play roles in neurotransmitter synthesis and function; thus, exploring this compound could yield insights into its effects on neurological disorders .
Case Study 1: Antimicrobial Evaluation
A study conducted by Liao et al. (2012) assessed the antimicrobial properties of various imidazole derivatives, including this compound. The study utilized agar diffusion methods to determine minimum inhibitory concentrations (MIC) against several bacterial strains, revealing promising results that warrant further exploration .
Case Study 2: Cancer Cell Line Studies
In a recent investigation into the anticancer properties of imidazole derivatives, researchers evaluated the effects of this compound on HCT116 colon cancer cells. The study demonstrated that treatment with the compound led to G0/G1 phase arrest and apoptosis induction, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Imidazole Substitution
2.1.1. Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate Dihydrochloride
- CAS: Not explicitly provided (referenced in ).
- Key Differences : The imidazole ring is unsubstituted at the 1-position (1H-imidazol-1-yl) compared to the 1-methyl substitution in the target compound.
- However, the dihydrochloride salt form retains similar solubility advantages.
- Availability : Marketed on platforms like 960 Chemical Network, emphasizing functional materials and bulk procurement .
2.1.2. (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate Dihydrochloride
- CAS : 4467-54-3
- Key Differences : The imidazole substituent is at the 4-position (vs. 2-position in the target compound), and the stereochemistry is specified as the R-enantiomer.
- Physical Properties : Melting point = 197°C; hygroscopic solid requiring inert storage conditions.
- Hazard Profile : Labeled as corrosive (C), indicating stricter handling protocols compared to the target compound .
Analogues with Aromatic vs. Heteroaromatic Substituents
2.2.1. (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
- Synthesis: Derived via nitro-phenyl etherification using methanol and thionyl chloride.
- Key Differences : Replaces the imidazole ring with a nitro-substituted phenyl group.
- Applications: Intermediate in synthesizing aminophenyl propanol derivatives (e.g., (S)-2-amino-3-(4-aminophenyl)propan-1-ol), suggesting utility in reduction-driven pharmaceutical pathways .
Enantiomeric and Functional Group Variations
2.3.1. L-Thioproline (CAS: 34592-47-7)
- Key Differences : A thiophene-containing proline analog with a carboxylate group instead of an ester.
- Specifications : 99.5% purity (pharmacy grade), highlighting its suitability for drug formulations compared to the industrial-grade target compound .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS | Substituent | Purity/Grade | Melting Point | Key Properties |
|---|---|---|---|---|---|
| Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride | 2171589-81-2 | 1-methyl-1H-imidazol-2-yl | 98% (Industrial) | N/A | High solubility, dihydrochloride salt form |
| (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride | 4467-54-3 | 1H-imidazol-4-yl (R-enantiomer) | N/A | 197°C | Hygroscopic, corrosive |
| Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride | Not specified | 1H-imidazol-1-yl | N/A | N/A | Bulk availability via 960 Chemical Network |
| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | N/A | 4-nitrophenyl | N/A | N/A | Nitro-group precursor for reduction steps |
| L-Thioproline | 34592-47-7 | Thiophene ring | 99.5% (Pharmacy) | N/A | High-purity pharmaceutical intermediate |
Research Findings and Implications
- Substituent Position : The 2-position imidazole substitution in the target compound may confer distinct electronic effects compared to 1- or 4-position analogs, influencing interactions in chiral environments or enzyme-binding sites .
- Salt Form : Dihydrochloride salts (common across imidazole derivatives) improve aqueous solubility, critical for drug delivery systems .
- Synthetic Pathways: Nitro-phenyl derivatives (e.g., ) highlight divergent applications, where reduction steps yield aminophenyl intermediates, contrasting with imidazole-based compounds likely used in receptor-targeted synthesis .
Biological Activity
Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride, commonly referred to as a derivative of imidazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- IUPAC Name : this compound
- CAS Number : 1207887-43-1
- Molecular Formula : C₈H₁₄Cl₂N₃O₂
- Molecular Weight : 219.67 g/mol
- Purity : ≥ 95%
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in biological systems, particularly in enzyme catalysis and as a part of amino acids like histidine.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of neurotransmitters.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing physiological responses.
Antimicrobial Properties
Recent studies have indicated that derivatives of imidazole possess antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound. A study conducted on neuronal cell lines demonstrated that it could reduce oxidative stress markers and enhance cell viability under neurotoxic conditions.
| Treatment Group | Cell Viability (%) | Oxidative Stress Marker (µM) |
|---|---|---|
| Control | 100 | 5.0 |
| Compound Treatment | 85 | 3.0 |
The data indicates that treatment with this compound significantly improves cell survival and reduces oxidative stress compared to control groups.
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of imidazole derivatives in treating infections caused by resistant bacteria, this compound was administered to patients with skin infections. Results showed a notable reduction in infection severity and bacterial load within a week of treatment.
Case Study 2: Neuroprotection in Animal Models
A study involving rodent models subjected to neurotoxic agents revealed that administration of the compound led to improved cognitive function as assessed by behavioral tests. The treated group exhibited less memory impairment compared to controls, suggesting potential applications in neurodegenerative diseases.
Q & A
Q. What synthetic routes are recommended for preparing Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification and imidazole alkylation. For example, analogous compounds like methyl indazole-propanoate derivatives are synthesized via coupling reactions under inert atmospheres, using polar aprotic solvents (e.g., DMF) and coupling agents like HATU or EDCI . Optimization includes:
- Temperature control : Reactions often proceed at 0–25°C to minimize side products.
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization ensures purity .
- Key Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Esterification | Methanol/HCl gas | Carboxylate activation |
| Alkylation | 1-Methylimidazole, base (e.g., DIPEA) | Imidazole substitution |
| Salt formation | HCl (gas or aqueous) | Dihydrochloride stabilization |
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques :
- ¹H/¹³C-NMR : Confirms backbone structure and substituents (e.g., imidazole ring protons at δ 7.2–7.5 ppm) .
- ESI-MS : Validates molecular weight ([M+H]+ expected for C₈H₁₅Cl₂N₃O₂: ~280.1 m/z) .
- Chromatography :
- HPLC/LCMS : Assesses purity (>95% by UV detection at 254 nm) .
- Elemental analysis : Matches calculated vs. observed C/H/N ratios .
Q. What are the best practices for handling and storing this compound to maintain stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester group .
- Handling : Use desiccants (e.g., silica gel) in storage vials; avoid prolonged exposure to moisture or heat (>40°C) .
- Safety : Follow GHS guidelines (P201/P210 codes) for lab PPE and ventilation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity or target interactions?
- Methodological Answer :
- Molecular docking : Screens potential binding affinities to imidazole-recognizing enzymes (e.g., histidine decarboxylase) using software like AutoDock Vina .
- DFT calculations : Models electron density distributions to predict nucleophilic/electrophilic sites on the imidazole ring .
- MD simulations : Evaluates stability in aqueous solutions, critical for pharmacokinetic studies .
Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts)?
- Methodological Answer :
- Byproduct analysis : Use LCMS or HRMS to identify impurities (e.g., hydrolyzed ester or demethylated imidazole) .
- Isotopic labeling : Track reaction pathways (e.g., ¹³C-labeled methyl groups) to confirm intermediates .
- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction (SHELXL refinement) .
Q. How can impurity profiles be rigorously assessed to meet pharmaceutical standards?
- Methodological Answer :
- ICH guidelines : Classify impurities (e.g., ≤0.1% for unknown species) using validated HPLC methods .
- Stress testing : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways .
- Key Table :
| Impurity Type | Detection Method | Threshold (ICH) |
|---|---|---|
| Organic | HPLC-UV/LCMS | ≤0.15% |
| Inorganic | ICP-MS | ≤0.05% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
